

# Fitusiran siRNA therapeutic for antithrombin reduction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fitusiran*

Cat. No.: *B607641*

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An In-depth Technical Guide to **Fitusiran**: An siRNA Therapeutic for Antithrombin Reduction

## Executive Summary

**Fitusiran** is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without inhibitors.[1][2] It employs an RNA interference (RNAi) mechanism to silence the gene expression of antithrombin (AT), a key endogenous anticoagulant.[3] By reducing AT levels, **fitusiran** aims to rebalance hemostasis through increased thrombin generation, thereby preventing bleeding episodes.[4][5] Clinical trials have demonstrated its potential to significantly reduce annualized bleeding rates (ABR) with a dosing regimen of as few as six injections per year.[4][6] Following reports of thrombotic events, the dosing strategy was revised to an AT-based regimen targeting specific AT activity levels to enhance the benefit-risk profile.[1][4] On March 28, 2025, the U.S. Food and Drug Administration (FDA) approved **fitusiran** (marketed as Qfitlia) for routine prophylaxis in adults and adolescents (aged 12 and older) with hemophilia A or B.[7][8][9]

## Core Mechanism of Action

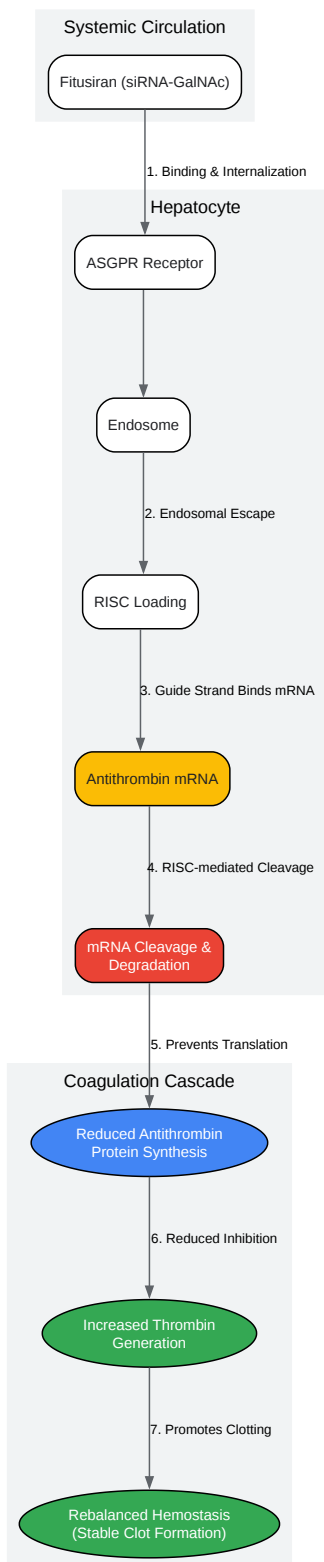
**Fitusiran** is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes in the liver.[6][7]

- **Hepatocyte Targeting:** Following subcutaneous injection, the GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the

surface of hepatocytes.[2][10]

- RNA Interference Pathway: Upon internalization into the cell, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC).[3]
- mRNA Degradation: The passenger strand of the siRNA is cleaved and discarded, while the guide strand directs the RISC to bind to the messenger RNA (mRNA) transcript of the SERPINC1 gene, which encodes for antithrombin.[3][7]
- Gene Silencing: This binding leads to the catalytic cleavage and degradation of the antithrombin mRNA.[3]
- Reduced Antithrombin Synthesis: The degradation of the mRNA prevents its translation into protein, resulting in a sustained reduction of AT levels in the plasma.[3][7]
- Rebalancing Hemostasis: As a major physiological inhibitor of thrombin and Factor Xa, reduced levels of AT lead to increased thrombin generation, which helps to compensate for the coagulation factor deficiency in patients with hemophilia, promoting stable clot formation and preventing bleeding.[1][4][5]

## Fitusiran Mechanism of Action

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**Fitusiran's** RNAi-mediated mechanism of action.

## Pharmacokinetics and Pharmacodynamics

**Fitusiran** exhibits dose-proportional plasma exposure following subcutaneous administration. [7] The pharmacodynamic effect is characterized by a potent, dose-dependent, and durable reduction in AT levels, leading to increased thrombin generation.[1]

Table 1: Pharmacokinetic Parameters of **Fitusiran** Following Subcutaneous Administration

Parameter	20 mg Dose (Mean, SD)	50 mg Dose (Mean, SD)
Cmax (ng/mL)	<b>34.4 (10.1)</b>	<b>84.1 (58.7)</b>
Tmax (hours)	2.88 (0.5 - 4.33)	3.78 (0.42 - 11.9)
AUC (ng·h/mL)	491 (83.8)	1290 (377)
Apparent Clearance (L/h)	41.9 (8.39)	50.8 (71.1)
Half-life (hours)	5.57 (2.36)	7.98 (4.74)
Steady-State Volume of Distribution (L)	431 (135)	570 (713)

Data sourced from DrugBank Online.[7][11]

Metabolism and Excretion: **Fitusiran** is metabolized by endo- and exo-nucleases into shorter oligonucleotides and is not a substrate for CYP450 enzymes.[7][11] Approximately 14.6% of a 50 mg dose is recovered unchanged in the urine within 24 hours.[7]

## Clinical Development and Efficacy

**Fitusiran** has been evaluated in a comprehensive clinical development program (the ATLAS trials) involving patients with hemophilia A or B, with and without inhibitors.

Table 2: Summary of Efficacy Results from Phase 3 ATLAS Trials

Trial	Population	Treatment Arms	Median ABR (IQR)	ABR Reduction vs Control	Zero Bleeds
ATLAS-INH[6][12]	Hemophilia A/B with Inhibitors	Fitusiran 80 mg monthly vs. On-demand BPAs	Fitusiran: 0.0 (0.0-1.7) Control: 16.8 (6.7-23.5)	90.8% (p<0.0001)	66% vs. 5%
ATLAS-A/B[6][13]	Hemophilia A/B without Inhibitors	Fitusiran 80 mg monthly vs. On-demand CFCs	N/A (Mean ABR reduction reported)	~90%	51% vs. 5%
ATLAS-PPX[14][15]	Hemophilia A/B (with/without inhibitors) switching from prior prophylaxis	Fitusiran 80 mg monthly vs. Prior Prophylaxis (historical control)	Fitusiran: 0.0 Prior Prophylaxis: 4.4	61.1%	63.1% vs. 16.9%
ATLAS-OLE (AT-DR)[4]	Hemophilia A/B (with/without inhibitors)	Fitusiran AT-based Dose Regimen (AT-DR)	3.7 (0.0-7.5)	71-73% vs On-demand CFC/BPA	N/A

ABR: Annualized Bleeding Rate; IQR: Interquartile Range; BPA: Bypassing Agent; CFC: Clotting Factor Concentrate; AT-DR: Antithrombin-based Dose Regimen.

## Safety Profile and Risk Mitigation

The most common adverse events reported in clinical trials include injection site reactions, increased alanine aminotransferase (ALT), nasopharyngitis, and upper respiratory tract infection.[4][16] A key identified risk is thromboembolism, which led to a voluntary pause in dosing in October 2020 and a subsequent modification of the clinical trial protocols.[1][4]

To mitigate the risk of thrombosis, an Antithrombin-based Dose Regimen (AT-DR) was implemented, targeting AT activity levels between 15% and 35% of normal.[\[4\]](#)[\[17\]](#) This contrasts with the original dose regimen (ODR), which often resulted in AT levels below 10%.[\[1\]](#) The AT-DR starts with a 50 mg dose every two months, with adjustments based on monthly AT monitoring to maintain levels within the target range.[\[4\]](#) This revised strategy has been associated with an improved safety profile, with no thrombotic events reported in the phase 2 open-label extension study after its implementation.[\[18\]](#)

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with AT-DR

Adverse Event Category	Participants with AT-DR (N=286)
Total Patient-Years of Exposure	<b>486.0</b>
Any TEAE, n (%)	238 (83.2)
Any Serious TEAE (TESAE), n (%)	41 (14.3)
Investigator-assessed Related TESAEs, n (%)	6 (2.1)
TEAEs leading to discontinuation, n (%)	N/A
Fatal TEAEs, n (%)	0
Injection Site Reactions, n (%)	16 (5.6)

Data from the integrated safety analysis of the ATLAS-OLE study.[\[4\]](#)

## Experimental Protocols

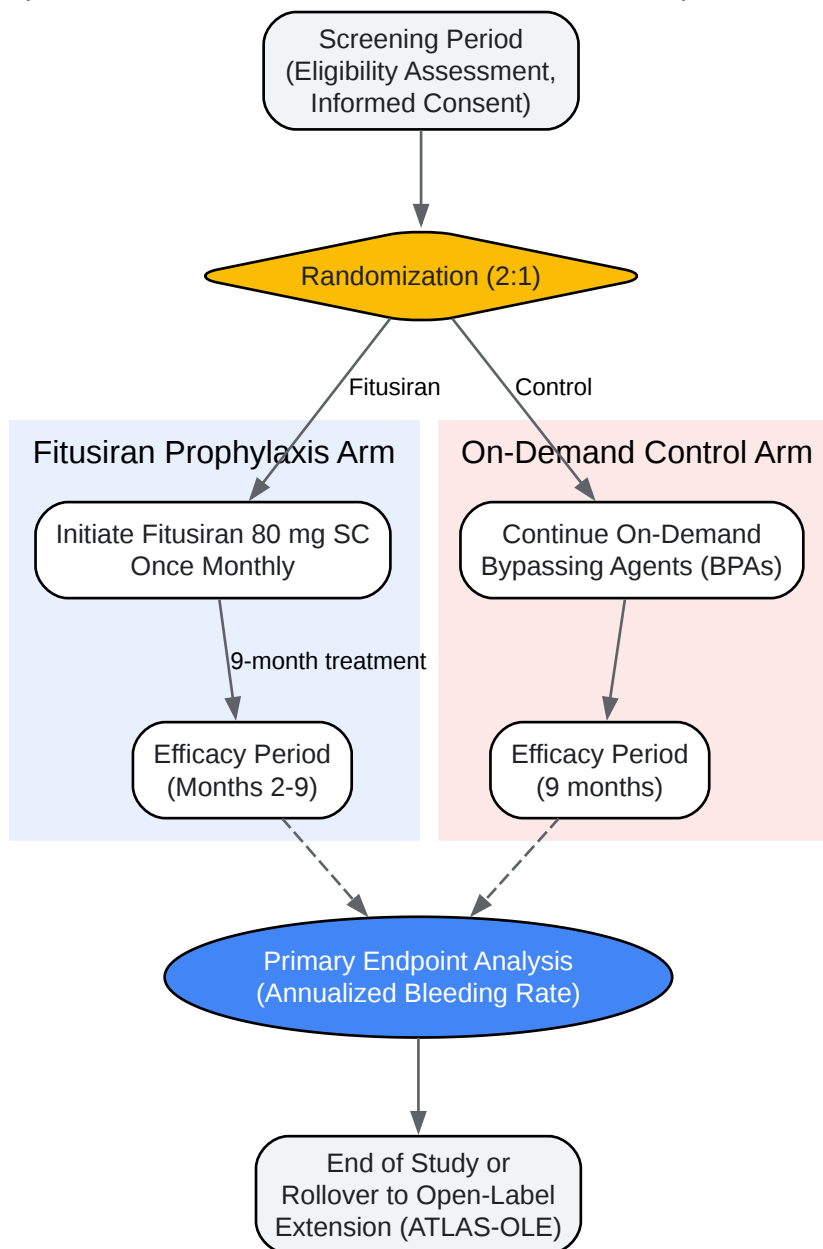
### Clinical Trial Design Protocol (ATLAS-INH Example)

The ATLAS-INH study serves as a representative example of the Phase 3 trial design for fitusiran.

- Study Design: A multicenter, multinational, randomized, open-label Phase 3 trial.[\[12\]](#)[\[19\]](#)
- Participant Population: Males aged  $\geq 12$  years with severe hemophilia A or B with a history of high-titer inhibitors (Bethesda inhibitor assay  $>0.6$  BU/mL).[\[5\]](#)[\[12\]](#)

- Randomization: Participants receiving on-demand treatment with bypassing agents (BPAs) were randomized in a 2:1 ratio to either the **fitusiran** prophylaxis arm or the on-demand BPA arm.[\[6\]](#)[\[12\]](#)
- Treatment Protocol:
  - **Fitusiran** Arm: Received a fixed dose of 80 mg subcutaneous **fitusiran** once monthly for a 9-month treatment period.[\[19\]](#)
  - Control Arm: Continued on-demand treatment with BPAs as per the investigator's discretion to treat bleeding episodes.[\[19\]](#)
- Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR), estimated using a negative binomial model.[\[6\]](#)[\[12\]](#)
- Efficacy Period: Efficacy was assessed from Day 29 through Month 9, allowing for the pharmacodynamic effect of **fitusiran** to be established.[\[19\]](#)
- Breakthrough Bleed Management: Specific guidelines were provided for the management of breakthrough bleeds in the **fitusiran** arm, recommending reduced doses of BPAs or clotting factor concentrates (CFCs) at protracted intervals to avoid excessive procoagulant activity.[\[15\]](#)[\[17\]](#)

## Representative Fitusiran Phase 3 Trial Workflow (ATLAS-INH)

[Click to download full resolution via product page](#)Workflow of a typical **Fitusiran** Phase 3 clinical trial.

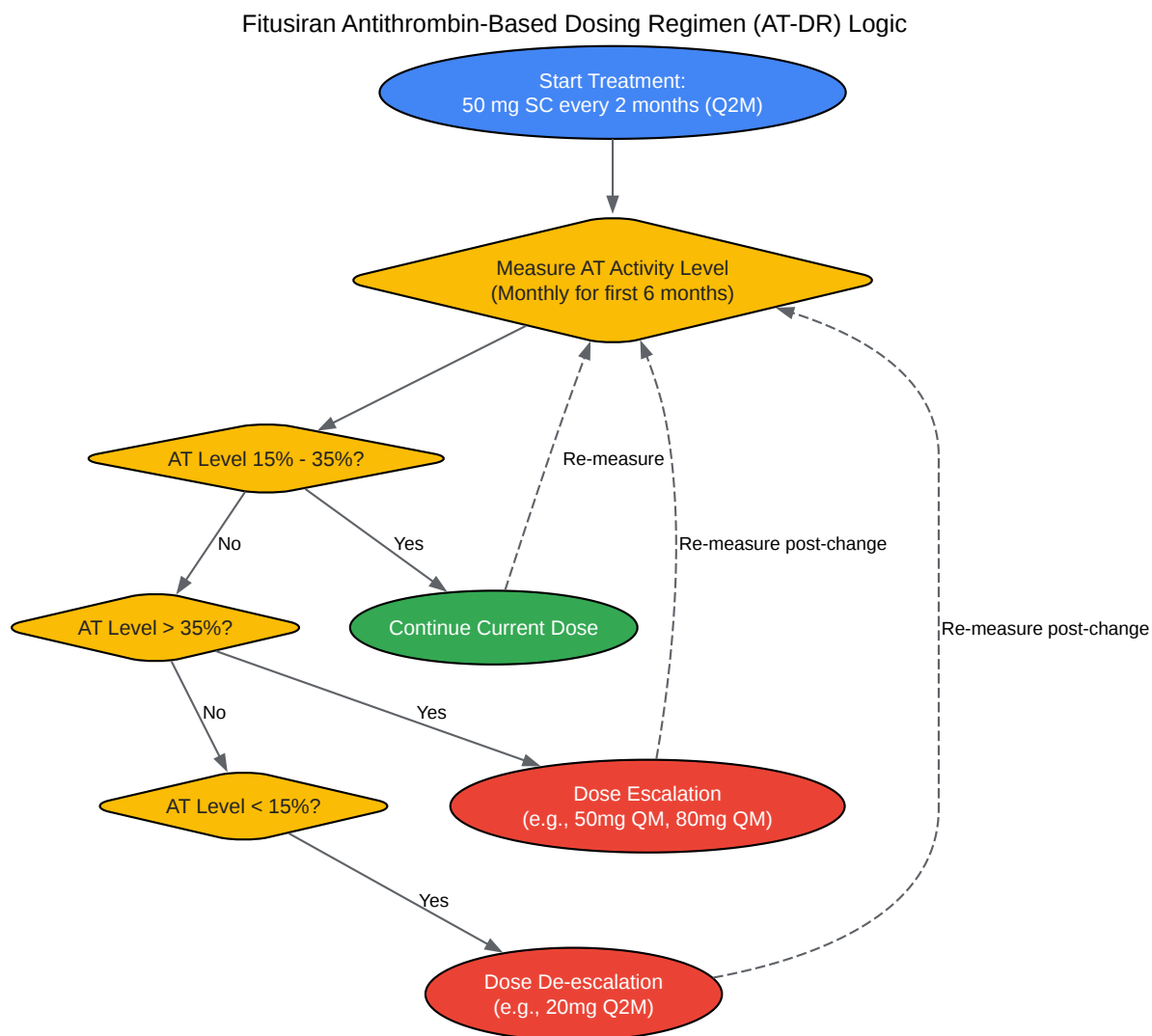
## Antithrombin (AT) Level Monitoring Protocol

Accurate measurement of AT activity is critical for the AT-based dosing regimen.

- Objective: To quantify the functional activity of antithrombin in plasma to guide **fitusiran** dosing and maintain levels within the 15% to 35% target range.[4]



- Methodology: Chromogenic assays are the standard method for determining AT activity.[\[20\]](#)  
These assays can be either thrombin-based or Factor Xa-based.
  - Sample Preparation: Citrated plasma is collected from the patient.
  - Assay Principle (Factor Xa-based):
    - The patient's plasma (containing AT) is incubated with a known excess of heparin and Factor Xa (FXa).
    - AT in the plasma, potentiated by heparin, forms a complex with and neutralizes a portion of the FXa.
    - A chromogenic substrate specific for FXa is then added.
    - The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound (e.g., p-nitroaniline).
    - The amount of color produced is measured spectrophotometrically (e.g., at 405 nm).
  - Result Interpretation: The color intensity is inversely proportional to the AT activity in the sample. A low color signal indicates high AT activity (more FXa was neutralized), while a high color signal indicates low AT activity (less FXa was neutralized).[\[20\]](#)[\[21\]](#)
- Antigen Measurement: If AT activity is low, an AT antigen test (e.g., ELISA) may be performed to measure the quantity of the AT protein, distinguishing between a deficiency in protein amount (Type I) versus a dysfunctional protein (Type II).[\[22\]](#)[\[23\]](#)[\[24\]](#)



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Decision logic for the AT-based dosing regimen.

## Conclusion

**Fitusiran** represents a significant advancement in the management of hemophilia, offering a novel, pan-hemophilic prophylactic treatment that addresses many limitations of traditional

factor replacement therapy.[9][10] Its mechanism of silencing antithrombin via RNAi provides sustained hemostatic rebalancing, leading to clinically meaningful reductions in bleeding episodes.[1][6] The evolution of its dosing strategy to an AT-based regimen highlights a data-driven approach to optimizing its safety and efficacy profile.[4][18] Ongoing and future studies will continue to characterize the long-term outcomes and place of **fitusiran** in the evolving landscape of hemophilia care.

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- To cite this document: BenchChem. [Fitusiran siRNA therapeutic for antithrombin reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#fitusiran-sirna-therapeutic-for-antithrombin-reduction]

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